CYP2C8 Inhibition: A Baseline Activity with Limited Comparator Data
The target compound exhibits measurable inhibition of recombinant human CYP2C8 with a Ki of 11,000 nM in a microsomal assay [1]. Direct comparative data for the closest phenoxy or methoxy analogs in this specific CYP2C8 assay are unavailable. However, this baseline serves as a reference point for assessing metabolic liability; a 4-phenoxy analog (MLS000094160) was assessed in an entirely different STAT1 inhibition assay, yielding an IC50 of 55,700 nM, preventing any direct ADME comparison [2]. This underscores the critical lack of cross-assay comparability, necessitating procurement decisions to rely on the provided CYP2C8 data point for this specific chemotype.
| Evidence Dimension | CYP2C8 Inhibition |
|---|---|
| Target Compound Data | Ki = 11,000 nM |
| Comparator Or Baseline | 4-phenoxy analog (MLS000094160): IC50 = 55,700 nM against STAT1 (different assay, not directly comparable) |
| Quantified Difference | Not calculable due to different assay targets |
| Conditions | Inhibition of recombinant human CYP2C8 expressed in microsomes isolated from baculovirus-infected insect cells, measured after 3 minutes. |
Why This Matters
This provides the only available ADME-related functional data for the compound, enabling a preliminary assessment of CYP450 interaction potential that is absent for most direct analogs.
- [1] BindingDB. PrimarySearch_ki entry for BDBM58922 (linked to MLS000094162). [Accessed 2026-04-29]. View Source
- [2] BindingDB. BDBM46345: N-[(2-methylthiazol-4-yl)methyl]-4-phenoxy-benzenesulfonamide. [Accessed 2026-04-29]. View Source
